molecular formula C12H9ClN2O B174971 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline CAS No. 160657-08-9

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline

Cat. No. B174971
CAS RN: 160657-08-9
M. Wt: 232.66 g/mol
InChI Key: HYKIVJMXSOUHJF-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, also known as 4-chloropyrrolo[1,2-a]quinoxalin-7-yl methyl ether, is a chemical compound with the molecular formula C12H9ClN2O . It has a molecular weight of 232.67 .


Molecular Structure Analysis

The InChI code for 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is 1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a solid substance with a melting point of 134 - 135 degrees Celsius .

Safety and Hazards

The safety information for 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline indicates that it has a GHS07 pictogram, which represents a warning . The specific hazard codes and precautionary statements were not provided in the available resources .

Future Directions

Quinoxaline derivatives, such as 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds . Further investigation into this promising moiety with different molecular targets may yield even more encouraging results regarding this scaffold .

Mechanism of Action

Target of Action

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline has been characterized with respect to a broad range of biological properties . It has been studied as an antiparasitic (antimalarial, anti-Leishmania) agent , and data have been obtained on its antifungal activity . This compound has been applied as ligands of 5-HT3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .

Mode of Action

For instance, as an inhibitor of human protein kinase CK2 and AKT kinase, it can prevent these enzymes from performing their normal functions, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline are likely to be those involving its targets. For example, by inhibiting protein kinase CK2 and AKT kinase, it could affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, by acting as a ligand for 5-HT3 receptors, it could influence serotonin signaling .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline’s action would depend on the specific targets it interacts with. For instance, its antiparasitic and antifungal activities suggest that it can kill or inhibit the growth of certain parasites and fungi . Its ability to inhibit protein kinases suggests that it can disrupt cell signaling, potentially leading to cell death .

properties

IUPAC Name

4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKIVJMXSOUHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445083
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline

CAS RN

160657-08-9
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160657-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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